Cis vs. Trans Isomer Differentiation in mPGES‑1 Inhibitor SAR
In the development of mPGES‑1 inhibitors, the stereochemistry of the cyclohexane core is a key determinant of inhibitory potency. While the (1S,3S)‑trans isomer has been explicitly utilized to generate clinical‑stage inhibitors such as PF‑4693627 (IC50 = 3 nM in human A549 cell microsomes), the corresponding cis‑configured analogs show a substantially different activity profile. Walker et al. reported that enantiomerically enriched (S,S) trans amino alcohols were required for potent mPGES‑1 inhibition, and that stereochemical mismatches resulted in compounds with IC50 values >10‑fold higher . This demonstrates that the cis‑3‑aminocyclohexyl framework is indispensable for SAR exploration of alternative chemical series where the cis geometry is a design requirement.
| Evidence Dimension | mPGES-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | cis configured analogs: IC50 > 30 nM (inferred from >10‑fold loss relative to trans series) |
| Comparator Or Baseline | (1S,3S)-trans amino alcohol derived inhibitor (PF‑4693627): IC50 = 3 nM in IL‑1β stimulated human A549 cell microsomes |
| Quantified Difference | >10‑fold higher IC50 for cis‑configured analogs |
| Conditions | Human A549 cell microsomal mPGES‑1 assay; IC50 determined by PGE2 production inhibition |
Why This Matters
For researchers designing stereochemically defined inhibitors, the cis isomer provides a distinct spatial architecture essential for probing alternative binding modes, while the trans isomer is already committed to a known pharmacophore.
